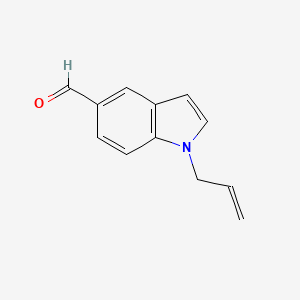

1-(Prop-2-en-1-yl)-1H-indole-5-carbaldehyde

Overview

Description

“1-(Prop-2-en-1-yl)-1H-indole-5-carbaldehyde” is a compound that contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The “Prop-2-en-1-yl” group, also known as an allyl group, is attached to the nitrogen atom of the indole. The “5-carbaldehyde” indicates the presence of a formyl group (CHO) at the 5th position of the indole ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar indole ring system, with the allyl group adding some degree of flexibility. The electron-donating effect of the nitrogen in the indole ring and the electron-withdrawing effect of the formyl group would create interesting electronic properties .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the formyl and allyl groups. The formyl group could undergo nucleophilic addition reactions, while the allyl group could participate in reactions typical of alkenes, such as addition and oxidation reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar formyl group and the nonpolar indole and allyl groups would give it both polar and nonpolar characteristics .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

“1-(Prop-2-en-1-yl)-1H-indole-5-carbaldehyde” serves as a precursor in the synthesis of various pharmaceutical compounds. Its structure is amenable to modifications that can lead to the development of new drugs with potential therapeutic applications, particularly in the treatment of neurological disorders due to its indole moiety, which is a core structure in many neuroactive substances .

Material Science: Advanced Polymer Synthesis

In material science, this compound can be utilized in the creation of advanced polymers. The aldehyde group can undergo various chemical reactions, making it a valuable monomer for polymerization processes. These polymers could have applications in creating new materials with specific mechanical properties or in the development of organic semiconductors .

Agriculture: Pesticide Development

The indole ring of “1-(Prop-2-en-1-yl)-1H-indole-5-carbaldehyde” is structurally similar to natural plant hormones, which suggests its potential use in the development of agrochemicals such as pesticides or plant growth regulators. By modifying the indole structure, it’s possible to enhance the activity and specificity of these compounds .

Environmental Science: Pollutant Degradation

Research in environmental science could explore the use of this compound in the degradation of pollutants. Its reactive aldehyde group might be involved in the breakdown of harmful substances, contributing to environmental cleanup efforts .

Analytical Chemistry: Chromatography Standards

In analytical chemistry, “1-(Prop-2-en-1-yl)-1H-indole-5-carbaldehyde” could be used as a standard in chromatography for the calibration of equipment. It can help in the accurate measurement of other substances with similar properties during analysis .

Biochemistry: Enzyme Inhibition Studies

The compound’s structure allows it to act as an inhibitor for certain enzymes. This application is crucial in biochemistry for understanding enzyme mechanisms and for the development of enzyme-based assays or drugs that target specific biochemical pathways .

Mechanism of Action

Without specific context, it’s challenging to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological targets. If it’s used in a chemical reaction, its mechanism would depend on the specific reaction conditions .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-prop-2-enylindole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-2-6-13-7-5-11-8-10(9-14)3-4-12(11)13/h2-5,7-9H,1,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPZIGXHEKWNAEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=CC2=C1C=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Prop-2-en-1-yl)-1H-indole-5-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine dihydrochloride](/img/structure/B1459565.png)

![2-{[(Cyclohexylmethyl)(methyl)amino]methyl}aniline dihydrochloride](/img/structure/B1459566.png)

![4-Chloro-8-isopropyl-2-(methylsulfonyl)pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B1459569.png)

![2,3-Dichloro-7-(trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B1459573.png)